molecular formula C25H21BrIP B14596271 [(4-Iodophenyl)methyl](triphenyl)phosphanium bromide CAS No. 61130-13-0

[(4-Iodophenyl)methyl](triphenyl)phosphanium bromide

Cat. No.: B14596271
CAS No.: 61130-13-0
M. Wt: 559.2 g/mol
InChI Key: AADKYNAVMNCHIF-UHFFFAOYSA-M
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Description

(4-Iodophenyl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C25H20BrIP. It is a bromide salt of a phosphonium cation. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Iodophenyl)methylphosphanium bromide can be synthesized by reacting triphenylphosphine with (4-iodophenyl)methyl bromide. The reaction typically occurs in a polar solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:

Ph3P+(4Iodophenyl)methylBr(4Iodophenyl)methylphosphaniumbromidePh_3P + (4-Iodophenyl)methylBr \rightarrow (4-Iodophenyl)methylphosphanium bromide Ph3​P+(4−Iodophenyl)methylBr→(4−Iodophenyl)methylphosphaniumbromide

Industrial Production Methods

Industrial production of (4-Iodophenyl)methylphosphanium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Iodophenyl)methylphosphanium bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodophenyl group can be substituted with various nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.

    Wittig Reactions: It is commonly used in Wittig reactions to form alkenes.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Bases: Such as butyllithium or sodium hydride for Wittig reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.

    Oxidation Products: Oxidized forms of the phosphonium salt.

    Wittig Reaction Products: Alkenes formed by the reaction with carbonyl compounds.

Scientific Research Applications

(4-Iodophenyl)methylphosphanium bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds via the Wittig reaction.

    Biology: Employed in the study of biological systems where phosphonium salts are used as probes or tags.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems due to its ability to target specific cellular components.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Iodophenyl)methylphosphanium bromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the interaction with carbonyl groups and the stabilization of the ylide intermediate by the triphenylphosphine moiety.

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the iodophenyl group.

    Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of the iodophenyl group.

    Benzyltriphenylphosphonium bromide: Contains a benzyl group instead of the iodophenyl group.

Uniqueness

(4-Iodophenyl)methylphosphanium bromide is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This uniqueness makes it particularly valuable in specific synthetic applications where the iodophenyl group can participate in further functionalization or substitution reactions.

Properties

CAS No.

61130-13-0

Molecular Formula

C25H21BrIP

Molecular Weight

559.2 g/mol

IUPAC Name

(4-iodophenyl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C25H21IP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1

InChI Key

AADKYNAVMNCHIF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)I)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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